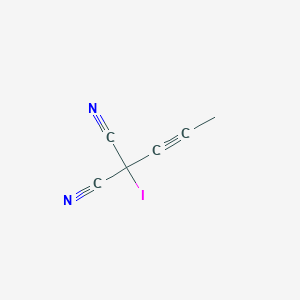
Iodo(prop-1-yn-1-yl)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodo(prop-1-yn-1-yl)propanedinitrile is a chemical compound with the molecular formula C6H3IN2 It is characterized by the presence of an iodine atom attached to a propynyl group, which is further connected to a propanedinitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Iodo(prop-1-yn-1-yl)propanedinitrile typically involves the reaction of propynyl compounds with iodine and nitrile groups under controlled conditions. One common method involves the use of 2-iodo-N-(prop-2-yn-1-yl)acetamide as a starting material, which undergoes a series of reactions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar reaction pathways as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Iodo(prop-1-yn-1-yl)propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups into amines or other reduced forms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Iodo(prop-1-yn-1-yl)propanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of Iodo(prop-1-yn-1-yl)propanedinitrile involves its ability to react with nucleophiles, particularly thiol groups in cysteine residues. This reactivity allows it to modify proteins and other biomolecules, thereby affecting various molecular targets and pathways. The compound’s electrophilic nature makes it a valuable tool in chemoproteomics and redox biology .
Comparación Con Compuestos Similares
Similar Compounds
Iodo(prop-1-en-1-yl)propanedinitrile: Similar in structure but with a double bond instead of a triple bond.
Iodopropynyl butylcarbamate: Another iodinated compound with applications in biocides and preservatives.
Uniqueness
Iodo(prop-1-yn-1-yl)propanedinitrile is unique due to its specific structural features, including the triple bond and the presence of both iodine and nitrile groups
Propiedades
Número CAS |
130575-06-3 |
|---|---|
Fórmula molecular |
C6H3IN2 |
Peso molecular |
230.01 g/mol |
Nombre IUPAC |
2-iodo-2-prop-1-ynylpropanedinitrile |
InChI |
InChI=1S/C6H3IN2/c1-2-3-6(7,4-8)5-9/h1H3 |
Clave InChI |
VJULOAJFJMINCY-UHFFFAOYSA-N |
SMILES canónico |
CC#CC(C#N)(C#N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


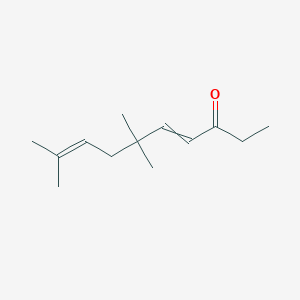

![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268897.png)

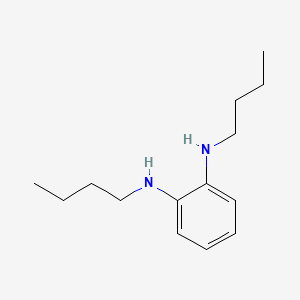
![3,3'-[([1,1'-Biphenyl]-4-yl)azanediyl]diphenol](/img/structure/B14268914.png)
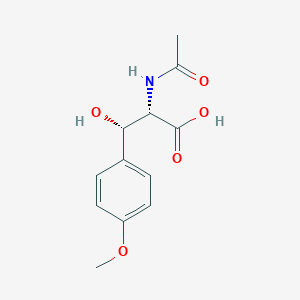
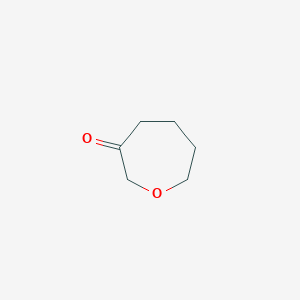
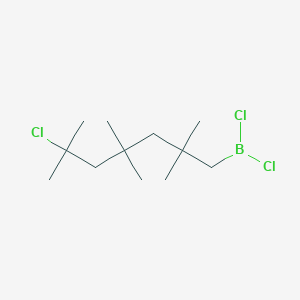
![2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine](/img/structure/B14268946.png)
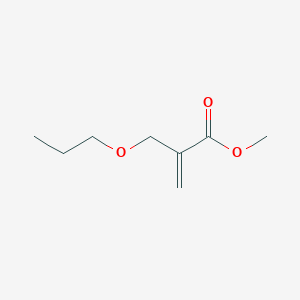
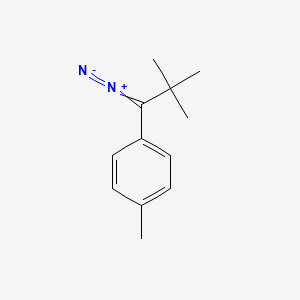
![2-Methoxy-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14268953.png)

